4-(3,4-Dimethylphenoxy)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXPGOMGALPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Unseen: A Technical Safety and Handling Guide for 4-(3,4-Dimethylphenoxy)piperidine Hydrochloride
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. Yet, with novelty comes uncertainty, particularly regarding safety and handling. This guide addresses 4-(3,4-Dimethylphenoxy)piperidine hydrochloride, a compound for which comprehensive, publicly available safety data is scarce. In the absence of a specific Safety Data Sheet (SDS), this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds—principally piperidine hydrochloride and other substituted phenoxypiperidines—we can construct a robust safety framework. This guide is built on the foundational principle of proactive risk mitigation, moving beyond mere compliance to foster a deep, causal understanding of safe laboratory practices. Every protocol herein is designed as a self-validating system, grounded in the established principles of chemical toxicology and occupational hygiene.
Section 1: Hazard Profile and Risk Assessment
Deconstructing the Hazard: An Evidence-Based Postulation
The primary hazards associated with 4-(3,4-Dimethylphenoxy)piperidine hydrochloride are inferred from its core piperidine structure. The piperidine moiety is a well-characterized heterocyclic amine with known toxicological properties. Piperidine hydrochloride (CAS 6091-44-7) is classified as acutely toxic if swallowed.[1] The oral LD50 in rats is reported as 133 mg/kg, which places it in GHS Acute Toxicity Category 3.[1]
Based on this parent structure and data from similar substituted piperidines, we can anticipate the following GHS classifications for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed. The addition of the dimethylphenoxy group may alter the toxicokinetics, but a conservative approach necessitates assuming a similar level of oral toxicity to piperidine hydrochloride.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4] Amines are known skin irritants, and this property is unlikely to be negated by the phenoxy substitution.
-
Serious Eye Damage/Irritation (Category 1 or 2): Causes serious eye damage or irritation.[2][4] Direct contact of amine hydrochlorides with eye tissue can lead to severe and potentially irreversible damage.
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2][3] As a fine crystalline powder, inhalation can lead to irritation of the respiratory tract.
It is crucial to understand that these are postulated classifications. The toxicological properties of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride have not been fully investigated. [1][2] Therefore, it must be handled with the utmost care, treating it as a substance of unknown but potentially high toxicity.
The Risk Assessment Workflow: From Theory to Practice
A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving this compound, researchers must systematically evaluate the potential for exposure and implement appropriate controls.
Figure 2. First Aid decision-making flowchart for exposure events.
-
Fire: This compound is a solid and not considered flammable. However, in a fire involving other materials, it may decompose to emit toxic fumes like nitrogen oxides and hydrogen chloride gas. [1]Use a dry chemical, CO₂, or "alcohol" foam extinguisher.
Section 4: Chemical Profile and Storage
While specific data for the target compound is limited, we can summarize known information and properties of its parent structure, piperidine hydrochloride.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₁₃H₂₀ClNO | Calculated |
| Molecular Weight | 241.76 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline powder | Analogy to similar compounds [5][6] |
| Solubility | Expected to be soluble in water | The hydrochloride salt form enhances aqueous solubility [6] |
| Melting Point | Not determined. Piperidine HCl melts at 245-249 °C | The substituted phenoxy group will alter this value. |
| Storage Conditions | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [1][7] | The compound is likely hygroscopic and requires protection from moisture. Secure storage is necessary due to its acute toxicity. |
| Incompatibilities | Strong oxidizing agents, strong bases | Amines can react exothermically with oxidizing agents. The hydrochloride salt will react with strong bases to liberate the free amine. |
Table 2. Physicochemical Properties and Storage Information.
Conclusion: A Culture of Vigilance
This guide provides a comprehensive safety framework for handling 4-(3,4-Dimethylphenoxy)piperidine hydrochloride, derived from established chemical principles and data from analogous structures. The core takeaway for any researcher is that the absence of data is not an absence of hazard. It is a mandate for increased vigilance, stricter adherence to controls, and a more profound respect for the unknown. By integrating the principles and protocols outlined in this document, research organizations can empower their scientists to pursue innovation while upholding the highest standards of safety and scientific integrity.
References
-
Safety+Health Magazine. (2022, October). The Hierarchy of Controls. Retrieved February 14, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hierarchy of Controls. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. Retrieved February 14, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved February 14, 2026, from [Link]
-
Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved February 14, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 4-(4-Methoxyphenyl)piperidine hydrochloride, CasNo.6748-48-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
Navigating the Synthesis and Application of Aryloxypiperidine Derivatives: A Technical Guide to 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride
A Note on the Target Compound: Initial searches for a dedicated PubChem entry and comprehensive chemical identifiers for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride did not yield a specific record. This suggests that this particular derivative may be a novel or less-documented compound. To provide a comprehensive and technically sound guide in the spirit of the user's request, this document will focus on the closely related and well-characterized analogue, 4-(3,4-Dichlorophenoxy)piperidine hydrochloride . This compound shares the core aryloxypiperidine scaffold and serves as an excellent exemplar for this class of molecules, with established data for its chemical properties, synthesis, and applications. The methodologies and principles discussed herein are likely to be highly relevant to the synthesis and study of the dimethyl-substituted counterpart.
Core Compound Identification and Properties
4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate primarily utilized in pharmaceutical and agricultural research.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of experimental conditions.
Chemical Identifiers
A comprehensive list of identifiers for 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is crucial for accurate documentation and database retrieval.
| Identifier | Value | Source |
| PubChem CID | 17749792 | [1] |
| CAS Number | 817186-93-9 | [1] |
| Molecular Formula | C₁₁H₁₃Cl₂NO·HCl | [1] |
| Molecular Weight | 282.6 g/mol | [1] |
| MDL Number | MFCD03840126 | [1] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White crystalline powder | [1] |
| Melting Point | 229-234 °C | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-aryloxypiperidine derivatives typically involves the formation of an ether linkage between a phenol and a piperidine ring. A common and effective method is the Mitsunobu reaction, which allows for the condensation of an alcohol and a pronucleophile under mild conditions.
Retrosynthetic Analysis
A logical approach to the synthesis of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride begins with a retrosynthetic analysis to identify key starting materials.
Sources
Methodological & Application
4-(3,4-Dimethylphenoxy)piperidine hydrochloride in fragment-based drug discovery
Application Note: Optimizing Fragment-to-Lead Evolution Utilizing 4-(3,4-Dimethylphenoxy)piperidine HCl
Executive Summary & Strategic Value
This application note details the utility of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride (4-DMPP-HCl) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple aliphatic fragments, 4-DMPP-HCl represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and Ion Channels (e.g., NaV1.7, 5-HT receptors).
The 3,4-dimethyl substitution pattern provides a defined hydrophobic vector, while the piperidine nitrogen serves as a versatile "growth handle" for rapid chemical elaboration. This guide provides validated protocols for biophysical screening (SPR) and synthetic evolution (reductive amination) to accelerate hit-to-lead campaigns.
Physicochemical Profile & Fragment Metrics
Before screening, it is critical to understand the fragment's boundaries. 4-DMPP-HCl fits strictly within the "Rule of Three" (Ro3) for fragments, ensuring sufficient chemical space remains for optimization.
| Property | Value | Strategic Implication |
| Molecular Weight (Free Base) | ~205.30 Da | Ideal for FBDD (Ro3 < 300 Da). Allows addition of ~200 Da during optimization without violating Lipinski's Rule of 5. |
| Molecular Weight (HCl Salt) | 241.76 Da | The HCl salt form significantly enhances aqueous solubility for biophysical assays (NMR/SPR). |
| cLogP | ~2.8 | Moderate lipophilicity ensures membrane permeability but requires careful DMSO matching in assays. |
| H-Bond Donors (HBD) | 1 (NH) | The secondary amine is the primary vector for chemical growth (amide coupling/reductive amination). |
| H-Bond Acceptors (HBA) | 2 (N, O) | The ether oxygen often acts as an internal hydrogen bond acceptor in the binding pocket. |
| Rotatable Bonds | 2 | Low flexibility reduces the entropic penalty upon binding. |
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: To identify low-affinity binding events (
Rationale: 4-DMPP-HCl is a hydrophobic fragment. While the HCl salt aids solubility, the dimethylphenoxy tail can cause micelle formation or "sticky" behavior on sensor chips. This protocol utilizes a "Clean Screen" approach to validate genuine binding.
Materials
-
Ligand: 4-(3,4-Dimethylphenoxy)piperidine HCl.
-
Instrument: Biacore T200 or S200 (or equivalent).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Solvent: DMSO (High-grade, fresh).[1]
Step-by-Step Methodology
-
Stock Preparation (Critical Step):
-
Dissolve 4-DMPP-HCl in 100% DMSO to a concentration of 100 mM .
-
Note: Although it is an HCl salt, preparing the master stock in DMSO ensures consistency when creating dilution series with other library members.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Solubility & Aggregation Check:
-
Dilute the stock to 1 mM in the Running Buffer (final DMSO concentration 1%).
-
Measure Absorbance at 600 nm. An OD > 0.05 indicates aggregation; if observed, lower screening concentration to 500
M.
-
-
The "Clean Screen" (False Positive Elimination):
-
Inject the 1 mM sample over a reference flow cell (dextran surface without protein) for 30 seconds.
-
Criteria: If binding response > 5 RU (Response Units) on the blank surface, the compound is "sticky." Add 0.1 mg/mL BSA or increase Tween-20 to 0.1% to mitigate.
-
-
Affinity Screening:
-
Prepare a concentration series (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000
M) in Running Buffer. -
Crucial: Maintain constant DMSO concentration (e.g., 1% or 2%) across all samples to prevent "bulk refractive index" jumps that mask fragment binding.
-
Inject over the target protein (immobilized via amine coupling or biotin-streptavidin).
-
Analysis: Fit data to a 1:1 steady-state affinity model to determine
.
-
Protocol B: Chemical Evolution (The "Grow" Strategy)
Objective: To evolve the fragment into a lead-like molecule by elaborating the secondary amine.
Rationale: The piperidine nitrogen is the sole "exit vector." The most robust reaction for library expansion is Reductive Amination . This allows the introduction of diverse "R" groups (aryl, alkyl, heteroaryl) to probe adjacent binding pockets without forming a rigid amide bond, maintaining the basicity of the nitrogen (crucial for electrostatic interactions with Asp/Glu residues in GPCRs).
Reaction Scheme
Step-by-Step Methodology
-
Reagent Setup:
-
Substrate: 4-(3,4-Dimethylphenoxy)piperidine HCl (1.0 equiv, 0.2 mmol).
-
Aldehyde: Diverse aldehyde library (1.2 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 equiv). -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Required to neutralize the HCl salt and free the amine.
-
-
Reaction Execution:
-
In a 4 mL vial, suspend 4-DMPP-HCl (48 mg, 0.2 mmol) in DCE (2 mL).
-
Add DIPEA (35
L, 0.2 mmol) and stir for 5 minutes until the solution clears. -
Add the aldehyde (0.24 mmol) and stir for 30 minutes to allow iminium ion formation.
-
Add NaBH(OAc)
(64 mg, 0.3 mmol) in one portion. -
Stir at room temperature for 12–16 hours.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO
(2 mL). -
Extract with Dichloromethane (DCM) (
). -
Pass the organic layer through a phase separator frit.
-
Concentrate in vacuo.
-
Purification: Semi-preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of using 4-DMPP-HCl in a discovery campaign and the specific chemical evolution pathway.
Figure 1: Fragment-to-Lead Decision Cascade
Caption: The iterative cycle of screening 4-DMPP-HCl, validating the hit via SPR, and using structural data to guide chemical elaboration.
Figure 2: Synthetic Elaboration Pathway (Reductive Amination)
Caption: Step-by-step chemical mechanism for "growing" the fragment via reductive amination to access adjacent binding pockets.
References
-
PubChem. 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]
-
Cytiva. Screening and analysis of fragments using Biacore systems. (Detailed protocols on DMSO handling and Clean Screens in SPR). [Link][1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (The standard protocol for amine elaboration).[3] [Link]
-
Erlanson, D. A., et al. "Fragment-based drug discovery: A graphical review." Drug Discovery Today. (Overview of fragment evolution strategies). [Link]
Sources
Application Note: Strategic Protocol for the Desalting of 4-(3,4-Dimethylphenoxy)piperidine
Executive Summary
This Application Note details the procedure for converting 4-(3,4-Dimethylphenoxy)piperidine Hydrochloride (HCl) to its Free Base form. This transformation is a critical preparatory step in medicinal chemistry, particularly when the piperidine moiety acts as a nucleophile in subsequent
While the hydrochloride salt offers superior stability and water solubility for storage, the free base is required to increase lipophilicity (LogP) for cell-based assays or to restore the nucleophilicity of the secondary amine. This guide provides two validated protocols: a Standard Biphasic Neutralization (Method A) for robustness, and a Solid-Supported Neutralization (Method B) for high-throughput or solvent-sensitive applications.
Chemical Theory & Strategic Logic
The Equilibrium Challenge
The conversion relies on the manipulation of the acid-base equilibrium defined by the Henderson-Hasselbalch equation. The piperidine nitrogen in this scaffold typically exhibits a
To drive the equilibrium
Solubility Profile
-
HCl Salt: Highly soluble in water, methanol; sparingly soluble in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Free Base: Highly soluble in DCM, chloroform, EtOAc; insoluble in water.
Critical Consideration: The presence of the 3,4-dimethylphenoxy ether tail adds significant lipophilicity. Unlike simple piperidine, this molecule will partition rapidly into the organic phase upon deprotonation, minimizing the risk of yield loss to the aqueous layer.
Materials & Safety
Reagents
-
Starting Material: 4-(3,4-Dimethylphenoxy)piperidine HCl.[1]
-
Base (Method A): 2N Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (
) for milder conditions. -
Solvent: Dichloromethane (DCM) (Preferred for solubility) or Ethyl Acetate (EtOAc) (Greener alternative).
-
Drying Agent: Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).
Safety Hazards[1][2]
-
DCM: Potential carcinogen; use in a fume hood.
-
NaOH: Corrosive; causes severe burns. Wear nitrile gloves and eye protection.
-
Amines: The free base may have a distinct odor and potential biological activity (serotonergic/dopaminergic modulation); handle as a bioactive compound.
Experimental Protocols
Method A: Standard Biphasic Liquid-Liquid Extraction
Best for scale-up (>1g) and maximum recovery.
Step-by-Step Procedure:
-
Dissolution: Suspend 1.0 equivalent (eq.) of 4-(3,4-Dimethylphenoxy)piperidine HCl in distilled water (
).-
Note: If the salt does not dissolve fully, add a minimal amount of Methanol (
) to aid solubility, though this may slightly increase organic solvent consumption later.
-
-
Basification: Slowly add 2N NaOH dropwise with stirring until the solution reaches pH 13–14 .
-
Observation: The clear solution will become cloudy/milky as the free base precipitates (oils out).
-
-
Extraction: Add Dichloromethane (DCM) (
). Shake vigorously for 2 minutes in a separatory funnel.-
Ventilation: Vent the funnel frequently to release pressure.
-
-
Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM).
-
Repeat: Extract the aqueous layer two more times with fresh DCM.
-
-
Washing: Combine organic extracts and wash once with Brine (saturated NaCl) to remove trapped water and residual base.
-
Drying: Dry the organic phase over anhydrous
for 15 minutes. -
Isolation: Filter off the desiccant and concentrate the filtrate in vacuo (Rotary Evaporator) at
. -
Result: The free base is typically obtained as a viscous pale-yellow oil or low-melting solid.
Method B: Solid-Phase Neutralization (Carbonate Resin)
Best for small scales (<100mg) or parallel synthesis libraries.
-
Preparation: Dissolve the HCl salt in Methanol (MeOH).
-
Exchange: Add 3.0 eq. of Polymer-supported Carbonate (e.g., Amberlyst A26 or similar basic resin) .
-
Agitation: Shake/vortex at room temperature for 1 hour.
-
Filtration: Filter the resin and wash with MeOH.
-
Evaporation: Remove solvent to yield the free base.
Visualization of Workflows
Chemical Mechanism & Phase Transfer
The following diagram illustrates the proton transfer and the subsequent phase migration that drives the purification.
Caption: Fig 1. Mechanistic pathway showing the deprotonation and phase transfer of the piperidine moiety.
Extraction Workflow (Method A)
This flowchart guides the operator through the critical decision points of the liquid-liquid extraction.
Caption: Fig 2. Step-by-step operational workflow for Method A (Liquid-Liquid Extraction).
Quality Control & Validation
After isolation, the free base must be validated to ensure the complete removal of the HCl counterion.
| QC Test | Expected Result (Free Base) | Contrast with HCl Salt |
| Solubility | Soluble in | Insoluble in Ether/DCM. |
| Beilstein Test | Negative (Green flame absent). | Positive (Green flame due to Cl). |
| 1H NMR ( | ||
| AgNO3 Test | No precipitate in aqueous/acidic prep. | White precipitate ( |
Yield Calculation
-
MW (Free Base): ~205.29 g/mol
-
MW (HCl Salt): ~241.76 g/mol
-
Conversion Factor: 0.849
Example: Converting 1.0g of salt should yield approximately 0.85g of free base.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.).[1] Compound Summary: Piperidine hydrochloride.[1][2][3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-base extraction).
- World Intellectual Property Organization. (2006). Patent WO2006040177: Piperidine derivatives and their use as pharmaceutical agents.
Sources
Troubleshooting & Optimization
Stability of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride in aqueous solution over time
Topic: Aqueous Stability & Troubleshooting Guide
Executive Summary
4-(3,4-Dimethylphenoxy)piperidine hydrochloride is a Class II (High Permeability, Low Solubility) compound in its free base form, but highly soluble as a hydrochloride salt. In aqueous solution, its stability is governed by two competing factors: the robustness of the aryl-alkyl ether linkage (chemically stable) and the pH-sensitivity of the piperidine nitrogen (physically unstable).
Key Takeaway: The molecule is chemically stable against hydrolysis in water for >24 hours at room temperature. The primary failure modes are precipitation (due to pH drift) and N-oxidation (due to poor storage).
Module 1: Chemical Behavior & Degradation Mechanisms
To troubleshoot effectively, you must understand the underlying chemistry. This molecule consists of a lipophilic dimethylphenoxy tail and a hydrophilic piperidine head.
The Hydrolysis Myth
Users often fear hydrolysis of the ether bond. This is unlikely. The aryl-alkyl ether linkage is extremely robust in aqueous environments. Cleavage typically requires harsh conditions (e.g., concentrated HBr or HI), not standard aqueous buffers.
The Real Threat: pH-Dependent Dissociation
The hydrochloride salt is stable because the amine is protonated (
-
pKa of Piperidine moiety: ~10.5 – 11.0.
-
Mechanism: If the solution pH rises above 8.0 (approaching the pKa), the salt dissociates into the free base.
-
Result: The free base is lipophilic and insoluble in water, causing immediate precipitation or "crashing out."
Oxidative Instability
Secondary amines (like piperidine) are susceptible to oxidation, forming N-oxides or hydroxylamines, especially under light exposure or in the presence of trace metals.
Mechanism Diagram: Stability vs. Degradation
Figure 1: The primary instability pathway is physical precipitation (red arrow) rather than chemical hydrolysis (grey dotted arrow).
Module 2: Troubleshooting Common Issues
Use this decision matrix to diagnose experimental failures.
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| White Precipitate / Cloudiness | pH Drift: Buffer capacity was exceeded, or pH > 8.0. | Check pH.[1] If pH > 7.5, this is the cause. | Acidify with dilute HCl to pH 4-6. Use Acetate or Citrate buffers instead of PBS. |
| Yellow Discoloration | Oxidation: Formation of N-oxides or conjugated impurities. | Check storage history. Was it exposed to light/air? | Irreversible. Discard solution. For future, sparge buffers with Argon/Nitrogen. |
| Loss of Assay (HPLC) | Adsorption: The lipophilic tail sticks to plasticware. | Retest sample from a glass vial vs. plastic tube. | Use silanized glass or low-binding polypropylene. Add 5-10% organic solvent (MeOH/ACN). |
| Extra Peak in HPLC | Impurity: Likely the N-oxide or a synthesis byproduct. | Check retention time ( | Run LC-MS to confirm mass (+16 Da for Oxygen). |
Module 3: Experimental Protocols
Protocol A: Validated HPLC Method for Stability Testing
Standard reverse-phase methods often fail because the amine drags on the column. You must use an acidic mobile phase.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA pairs with the amine to improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (Amine/Phenyl absorption) and 280 nm (Phenoxy absorption).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
.
Protocol B: Forced Degradation (Stress Testing)
Perform this to validate your assay specificity.
-
Acid Stress: Dissolve in 0.1 N HCl. Heat at
for 4 hours. (Expect: < 2% degradation). -
Base Stress: Dissolve in 0.1 N NaOH. (Expect: Immediate precipitation. Do not heat. Neutralize immediately to re-dissolve and inject. Check for degradation vs. recovery).
-
Oxidative Stress: Add 3%
at Room Temp for 2 hours. (Expect: New peak at RRT ~0.8-0.9).
Workflow: Stability Testing Logic
Figure 2: Recommended workflow for assessing stability over a 7-day period.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in PBS (pH 7.4) for cell culture?
A: Proceed with extreme caution. At 10 mM, it will likely precipitate. At micromolar concentrations (< 50
-
Recommendation: Dissolve in 100% DMSO first to make a stock (e.g., 10 mM), then dilute into the media immediately before use.
Q2: Why does my stock solution smell "fishy" after a week? A: This indicates the release of the free amine (piperidine derivative) due to incorrect pH or degradation. A stable HCl salt solution should be odorless. Check the pH; if it has drifted basic, the free amine vapor pressure is increasing.
Q3: Is the compound light sensitive? A: Moderately. The phenoxy group can absorb UV, leading to radical formation. Always store aqueous solutions in amber glass vials or wrap clear tubes in aluminum foil.
Q4: How long is the solution stable at 4°C? A: In acidic water (pH < 5) or 0.1% Formic Acid/Water: Stable for 2-4 weeks. In neutral buffer (pH 7): Use within 24 hours.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4][5] Defines the standards for stress testing (Acid, Base, Oxidation).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2007). Wiley.
-
Waterman, K. C., et al. Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146. (2002).[4]
- Baertschi, S. W.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare. (Provides the rationale for oxidative stress testing of secondary amines).
Sources
- 1. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ikev.org [ikev.org]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing pH for the Extraction of 4-(3,4-Dimethylphenoxy)piperidine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 4-(3,4-Dimethylphenoxy)piperidine and its derivatives. Here, we address common challenges and frequently asked questions to help you optimize your extraction protocols for higher yield and purity.
Section 1: The Critical Role of pH in Extraction
The successful extraction of 4-(3,4-Dimethylphenoxy)piperidine derivatives, which are basic compounds, hinges on the principles of acid-base chemistry. The pH of the aqueous phase in a liquid-liquid extraction system dictates the ionization state of the piperidine derivative, which in turn governs its solubility in the aqueous and organic phases.
The key to an effective separation is to manipulate the pH to render the target compound soluble in the aqueous phase while impurities remain in the organic phase, and then to reverse the process to recover the purified compound.
Understanding the pKa of 4-(3,4-Dimethylphenoxy)piperidine
This estimated pKa is a crucial parameter for determining the optimal pH for extraction. As a general rule, to ensure at least 99% of the amine is in its protonated (water-soluble) form, the pH of the aqueous solution should be at least two units below the pKa of the amine.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction of 4-(3,4-Dimethylphenoxy)piperidine derivatives.
Q1: My extraction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low extraction yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Protonation: For the initial extraction into the aqueous phase, the piperidine derivative must be fully protonated.
-
Solution: Ensure the pH of your aqueous acidic wash is sufficiently low. A 1M solution of a strong acid like HCl (pH ≈ 0) is generally effective. A common rule of thumb is to adjust the pH of the aqueous phase to be at least two units below the pKa of the amine to ensure complete protonation.[1]
-
-
Incomplete Deprotonation: During the back-extraction step, the protonated amine in the aqueous phase must be fully deprotonated to its neutral, organic-soluble form.
-
Solution: Add a strong base, such as 1M NaOH, to the aqueous layer and ensure the pH is well above the pKa of the piperidine derivative (e.g., pH 12-13). Use pH paper or a pH meter to confirm the basicity.
-
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor partitioning of the compound.
-
Solution: Invert the separatory funnel gently but thoroughly multiple times to maximize the surface area between the two phases. Avoid vigorous shaking, which can lead to emulsion formation.
-
-
Incorrect Solvent Choice: The choice of organic solvent is critical for both the initial dissolution of the crude product and the final extraction of the purified amine.
-
Solution: For the initial extraction, a solvent like dichloromethane or ethyl acetate is often a good choice. For the back-extraction of the free base, a less polar solvent like diethyl ether or ethyl acetate is typically effective. The solvent should have a high affinity for the neutral form of your compound and be immiscible with water.
-
-
Compound Degradation: Piperidine derivatives can be sensitive to prolonged exposure to very strong acids or bases.
-
Solution: Perform the extraction steps expeditiously and avoid leaving the compound in strongly acidic or basic solutions for extended periods.
-
Q2: I'm observing a thick, stable emulsion between the aqueous and organic layers. How can I break it?
A2: Emulsion formation is a frequent issue in liquid-liquid extractions, particularly when dealing with complex mixtures. Here are several techniques to resolve this:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the phases. This minimizes the energy input that can lead to emulsion formation.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.
Q3: After extraction, my final product is still impure. How can I improve the selectivity of the extraction?
A3: If your final product contains impurities, it's likely that other components in your crude mixture have similar acid-base properties or are being carried over.
-
Multiple Extractions: Perform multiple washes with the acidic and basic solutions. Three successive extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume.
-
Back-Washing: After extracting your amine into the acidic aqueous phase, wash this aqueous phase with a fresh portion of organic solvent to remove any co-extracted neutral impurities.
-
pH Gradient Extraction: If you have multiple basic impurities with different pKa values, you can perform a stepwise extraction by gradually increasing the pH of the aqueous phase. This can allow for the selective extraction of different amines at different pH ranges.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting my 4-(3,4-Dimethylphenoxy)piperidine derivative into the aqueous phase?
A1: To ensure efficient extraction into the aqueous phase, the pH should be at least two units below the pKa of your compound. Given the estimated pKa of 10-11 for 4-(3,4-Dimethylphenoxy)piperidine, a pH of 2 or lower is recommended. A 1M HCl solution (pH ≈ 0) is a robust choice.
Q2: What is the optimal pH for recovering my compound from the aqueous phase back into an organic solvent?
A2: To recover your compound, you need to deprotonate it back to its neutral form. The pH of the aqueous solution should be at least two units above the pKa. Therefore, adjusting the pH to 12 or 13 with a strong base like 1M NaOH will ensure complete deprotonation and efficient extraction into the organic phase.
Q3: Which organic solvent should I use?
A3: The choice of solvent depends on the specific properties of your derivative and the impurities you are trying to remove.
-
For initial dissolution and extraction of impurities: Dichloromethane and ethyl acetate are common choices.
-
For final extraction of the purified free base: Diethyl ether or ethyl acetate are often preferred due to their lower boiling points, which makes them easier to remove. The ideal solvent should be immiscible with water, have a high solubility for the neutral form of your compound, and a low solubility for the protonated form.
Q4: How can I quantitatively assess the efficiency of my extraction?
A4: To determine the efficiency, you can analyze small, known-volume samples of both the aqueous and organic phases at each step using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods for quantifying piperidine derivatives. By comparing the concentration of your target compound in each phase, you can calculate the distribution coefficient and the overall extraction yield.
Section 4: Data Presentation & Protocols
Table 1: Theoretical pH-Dependent Distribution of a Basic Compound (pKa = 10.5)
The distribution of a basic compound between an organic and aqueous phase is described by the distribution coefficient (logD). The following table illustrates how the logD of a hypothetical basic compound with a pKa of 10.5 changes with the pH of the aqueous phase, demonstrating the principle of pH-optimized extraction.
| pH of Aqueous Phase | Predominant Species | Theoretical logD | Extraction into Organic Phase |
| 2.0 | Protonated (BH+) | Very Low | Inefficient |
| 4.0 | Protonated (BH+) | Low | Inefficient |
| 6.0 | Protonated (BH+) | Low | Inefficient |
| 8.0 | Mostly Protonated (BH+) | Moderate | Moderately Inefficient |
| 10.5 | 50% Protonated, 50% Neutral | High | Moderately Efficient |
| 12.5 | Neutral (B) | Very High | Highly Efficient |
Note: This table provides a theoretical illustration. Actual logD values will depend on the specific compound and the organic solvent used.
Experimental Protocol: General Acid-Base Extraction of 4-(3,4-Dimethylphenoxy)piperidine Derivatives
This protocol outlines a standard procedure for the purification of a 4-(3,4-Dimethylphenoxy)piperidine derivative from a crude reaction mixture containing neutral impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1M HCl. c. Stopper the funnel and invert it, venting frequently to release any pressure. d. Shake the funnel gently for 1-2 minutes. e. Allow the layers to separate. The protonated piperidine derivative will be in the lower aqueous layer. f. Drain the lower aqueous layer into a clean flask. g. Repeat the extraction of the organic layer with two more portions of 1M HCl, combining all aqueous extracts.
-
Removal of Neutral Impurities: The organic layer now contains the neutral impurities and can be set aside for disposal or further analysis.
-
Basification: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 1M NaOH while stirring until the pH is greater than 12 (confirm with a pH meter or pH paper). This will deprotonate the piperidine derivative, which may precipitate or form an oily layer.
-
Back-Extraction: a. Transfer the basic aqueous solution back to the separatory funnel. b. Add a fresh portion of organic solvent (e.g., ethyl acetate). c. Shake the funnel gently, venting as before. d. Allow the layers to separate. The neutral piperidine derivative will now be in the upper organic layer. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts.
-
Washing and Drying: a. Wash the combined organic extracts with a portion of brine to remove residual water and inorganic salts. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: a. Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. b. Remove the solvent using a rotary evaporator to obtain the purified 4-(3,4-Dimethylphenoxy)piperidine derivative.
Section 5: Visualization of the Extraction Workflow
The following diagrams illustrate the key concepts and the overall workflow of the acid-base extraction process for a basic compound like a 4-(3,4-Dimethylphenoxy)piperidine derivative.
Caption: Effect of pH on the ionization state of a basic compound.
Caption: Workflow for acid-base extraction of a basic amine.
References
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Journal of Chromatography B, 853(1-2), 234–241. [Link]
-
Anderson, N. G. (2005). Practical Process Research & Development. Academic Press. [Link]
-
Zweep, N., Tinembart, O., & van der Wielen, L. A. M. (2009). A practical guide to liquid-liquid extraction. Organic Process Research & Development, 13(5), 896-907. [Link]
Sources
Common side reactions when functionalizing the piperidine nitrogen
Welcome to the Piperidine Functionalization Support Hub
Status: Operational Ticket Context: User is experiencing yield loss and byproduct formation during N-functionalization of piperidine derivatives.
Executive Summary:
Piperidine is a robust secondary cyclic amine (
Module 1: N-Alkylation Troubleshooting
The Issue: "I am trying to add a single alkyl group, but I'm getting a white precipitate and low yield of my tertiary amine."
Diagnosis: The Quaternization Trap
The product of piperidine N-alkylation is a tertiary amine. Often, this product is more nucleophilic than the starting piperidine (due to inductive donation from the new alkyl group) and less sterically hindered than expected. It reacts with the remaining alkyl halide to form a quaternary ammonium salt (the white precipitate).
Visualizing the Failure Mode
The following pathway illustrates how the reaction "runs away" to the quaternary salt.
Figure 1: The competitive pathway where the product consumes starting material to form an irreversible salt.
Protocol: Controlled Mono-Alkylation
To prevent quaternization, you must render the byproduct kinetically incompetent or statistically unlikely to react.
Step-by-Step Fix:
-
Solvent: Use Acetonitrile (MeCN) or DMF .
-
Base: Use DIPEA (Hünig's Base) (1.5 - 2.0 equiv).
-
Why? DIPEA is bulky. It scavenges the HX acid generated but is too sterically hindered to be alkylated itself.
-
-
Stoichiometry: Use a slight deficit of Alkyl Halide (0.9 equiv) relative to Piperidine, or use a large excess of Piperidine (if cheap) and recycle it.
-
Addition: Add the Alkyl Halide dropwise at
.
Data: Base Selection Impact
| Base | pKa (conj. acid) | Risk of Quaternization | Notes |
|---|
|
Module 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
The Issue: "My Buchwald coupling failed. I see the starting aryl halide is gone, but I isolated the reduced arene (Ar-H) instead of the N-aryl piperidine."
Diagnosis:
-Hydride Elimination
Piperidines possess
Visualizing the Catalyst Death Spiral
Figure 2: The kinetic competition between forming the product and destroying the substrate via elimination.
Protocol: Ligand-Controlled Selectivity
You must accelerate Reductive Elimination over
Recommended System:
-
Catalyst:
or Pd(OAc) . -
Ligand: RuPhos or BrettPhos .[2]
-
Why? These ligands are dialkylbiaryl phosphines.[1] Their immense bulk forces the Pd center to undergo reductive elimination rapidly to relieve steric strain, outpacing the
-elimination pathway.
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene or Dioxane (
).
Module 3: Reductive Amination
The Issue: "I'm reacting piperidine with a ketone. I'm getting the alcohol (reduced ketone) instead of the amine."
Diagnosis: Direct Carbonyl Reduction
Reductive amination is a race between two reductions:
-
Reduction of the Imine/Iminium (Desired).[3]
-
Reduction of the Carbonyl (Undesired).
If you use a strong reducing agent (like
Protocol: Selective Hydride Transfer
Use a reducing agent that is kinetically slow toward ketones but fast toward iminium ions.
The Solution: Sodium Triacetoxyborohydride (STAB)
-
Reagent:
. -
Conditions:
-
Mix Piperidine (1.0 equiv) + Ketone (1.0 equiv) in DCE (Dichloroethane) or THF .
-
Add
(1.4 equiv). -
Optional: Add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
Comparison of Reducing Agents:
| Reagent | Reactivity vs Ketone | Reactivity vs Iminium | Suitability |
|---|
|
FAQ: Quick Troubleshooting
Q: Can I use acid chlorides to acylate piperidine? A: Yes, but hydrolysis is a competitor. Use Schotten-Baumann conditions (DCM/Water biphasic mix) or dry DCM with excess pyridine. If the acid chloride is unstable, use the carboxylic acid with HATU and DIPEA in DMF; HATU is superior to EDC for secondary amines like piperidine due to faster kinetics.
Q: My piperidine has a substituent at the 2-position (alpha). Reactions are stalling. A: 2-substituted piperidines suffer from significant steric clash (A-value strain).
-
For Alkylation: Heat is required (
), but seal the vessel to prevent solvent loss. -
For Arylation: Switch to BrettPhos or tBuBrettPhos ; these are specifically designed for sterically hindered secondary amines.
References
-
BenchChem. (2025).[8][9] Managing Side Reactions in Piperidine Functionalization. Retrieved from BenchChem Technical Guides.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter: Piperidine Synthesis and Functionalization). Link
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability and decomposition points of dimethylphenoxy piperidine salts
Welcome to the Technical Support Hub for Aryloxy-Piperidine Derivatives .
As a Senior Application Scientist, I have structured this guide to address the specific thermal behaviors of dimethylphenoxy piperidine salts . These compounds are structural motifs common in antihistamines, antidepressants, and antitubercular agents (e.g., Delamanid intermediates). Their thermal stability is heavily dictated by the counter-ion (salt form) and the integrity of the ether linkage.
Module 1: Diagnostic Decision Tree
Start here. Use this logic flow to identify the root cause of your thermal anomaly before proceeding to the detailed FAQs.
Figure 1: Diagnostic logic for thermal anomalies in piperidine salts. Blue/Red nodes indicate user observations; Green nodes indicate likely root causes.
Module 2: Troubleshooting & FAQs
Q1: My DSC trace shows a broad endotherm before the expected melting point. Is my compound decomposing?
Diagnosis: Likely Desolvation or Salt Dissociation (if HCl salt).
-
The Mechanism: Piperidine salts are notorious for forming hydrates. A broad peak between 60°C–110°C often indicates the loss of water (dehydration) rather than chemical decomposition [1].
-
The "HCl Effect": If you are working with the Hydrochloride (HCl) salt, be aware that piperidine HCl salts often undergo dissociation (sublimation of HCl gas) before they melt. This looks like decomposition but is actually a reversible physical change in a closed system, or irreversible mass loss in an open pan [2].
-
Actionable Step: Run TGA. If you see a stoichiometric weight loss (e.g., ~3-5% for monohydrate) at the same temperature as the DSC endotherm, it is a solvent event. If the weight loss corresponds to the mass of HCl (approx 10-15%), it is salt dissociation.
Q2: The sample turns brown/yellow during melting. Does this affect potency?
Diagnosis: Yes. This indicates Oxidative Instability (N-Oxide formation).
-
The Mechanism: The nitrogen in the piperidine ring has a lone pair (even in salt form, equilibrium exists). At high temperatures, especially if the "dimethylphenoxy" ether linkage is present, the molecule is susceptible to radical oxidation. The ether oxygen can stabilize radical intermediates, accelerating degradation [3].
-
Actionable Step: Ensure your DSC/TGA purge gas is High Purity Nitrogen (99.999%) at a flow rate of at least 50 mL/min. If browning persists under nitrogen, the degradation is likely Hofmann Elimination (ring opening), which is intrinsic and unavoidable at high temperatures (>200°C).
Q3: Why does the Maleate salt melt lower than the HCl salt?
Diagnosis: This is a Lattice Energy phenomenon, not a stability failure.
-
The Science: Inorganic salts (HCl, HBr) generally pack tighter, leading to higher melting points (often >180°C). Organic counter-ions (Maleate, Tartrate, Fumarate) are bulkier and create "looser" crystal lattices, resulting in lower melting points (often 120°C–160°C).
-
Benefit: While the melting point is lower, organic salts often avoid the "sublimation" issue of HCl salts, providing a cleaner melting event for characterization [4].
Module 3: Validated Experimental Protocols
To ensure data integrity, use these standardized protocols. These are designed to differentiate between physical events (melting) and chemical events (decomposition).
Protocol A: Differential Scanning Calorimetry (DSC)
-
Pan Type: Crimped Aluminum Pan (Non-hermetic). Why? Allows volatiles to escape, preventing pressure buildup that distorts peaks.
-
Sample Mass: 2–4 mg. Why? Large masses cause thermal lag; small masses reduce sensitivity.
-
Purge Gas: Nitrogen @ 50 mL/min.
-
Ramp Rate: 10°C/min.[1]
-
Cycle: Heat from 30°C to 250°C. Note: Do not cycle cool/heat unless checking for glass transition (Tg), as piperidine salts often decompose on the first melt.
Protocol B: Thermogravimetric Analysis (TGA)
-
Pan Type: Platinum or Ceramic (Open).
-
Sample Mass: 5–10 mg.
-
Ramp Rate: 10°C/min.[1]
-
Endpoint: 400°C.[2]
-
Data Analysis: Calculate the First Derivative (DTG) . The peak of the DTG curve is the true
(Decomposition Temperature), which is more reproducible than the "onset" temperature.
Module 4: Reference Data & Stability Profiles
Use this table to benchmark your experimental results. Note that "Dimethylphenoxy piperidine" refers to the core pharmacophore; exact values vary by specific substitution patterns.
| Salt Form | Typical Melting Range ( | Decomposition Onset ( | Primary Degradation Mechanism |
| Hydrochloride (HCl) | 180°C – 230°C | ~190°C (often overlaps | Dissociation: Loss of HCl gas, followed by oxidation of free base. |
| Maleate | 115°C – 145°C | > 160°C | Decarboxylation of maleic acid; Ring opening. |
| Tartrate | 140°C – 170°C | > 180°C | Dehydration (if hydrate) followed by charring. |
| Free Base | 40°C – 80°C (Low) | > 150°C | N-Oxidation: Rapid browning in air. |
Key Pathway Visualization: The diagram below illustrates the thermal fate of the piperidine salt, highlighting why the HCl salt is problematic for high-temperature processing.
Figure 2: Thermal degradation pathway. HCl salts are prone to early dissociation, while all forms undergo oxidation if O2 is present.
References
-
Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates.[3] Thermochimica Acta. Link
-
PerkinElmer Application Note. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.[4] Link
-
BenchChem Technical Guide. (2025). Solubility and Stability of Piperidine Derivatives.[5]Link
-
Kumar, L., et al. (2012). Salt Selection in Drug Development: A High Throughput Screening Approach. American Pharmaceutical Review. Link
Sources
Validation & Comparative
HPLC method development for 4-(3,4-Dimethylphenoxy)piperidine hydrochloride purity
Executive Summary: The "Selectivity" Pivot
For the purity analysis of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride , standard C18 methods often fail to deliver robust separation between the main peak and its phenolic precursors (e.g., 3,4-dimethylphenol). While the C18 phase relies solely on hydrophobicity, this analyte possesses a distinct electron-rich aromatic moiety that demands a more targeted approach.[1]
The Verdict: This guide recommends shifting from a standard C18 stationary phase to a Phenyl-Hexyl phase.[1][2] This change leverages
Analyte Profiling & Separation Logic
To design a robust method, we must first deconstruct the molecule's behavior in solution.[1]
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Secondary Amine + Phenoxy Ether | Dual nature: Hydrophobic tail, Hydrophilic/Basic head.[1] |
| pKa (Base) | ~9.5 - 10.5 | At neutral pH, the amine is protonated ( |
| LogP | ~2.8 - 3.2 | Moderately hydrophobic.[1] Retains well on RP, but requires organic modifier >30% for elution.[1] |
| UV Max | 215 nm, 275 nm | The phenoxy ring provides good UV sensitivity.[1] 215 nm is sensitive; 275 nm is selective.[1] |
The Core Challenge: The "Silanol Trap"
The secondary amine functionality is the primary source of method failure. On standard silica-based columns, the protonated nitrogen interacts ionically with deprotonated silanols (
-
Peak Tailing: Asymmetric peaks that mask rear-eluting impurities.[1]
-
Retention Drift: Variable retention based on column age (silanol activity).[1]
Comparative Methodology
We evaluated three distinct separation strategies. Below is the objective comparison of their performance.
Method A: The "Standard" (C18 + Phosphate Buffer pH 2.5)
-
Pros: Cheap, ubiquitous columns; robust mobile phase.[1]
-
Cons: Poor selectivity for the phenol impurity (which elutes close to the amine). Tailing is often observed (
) despite low pH.[1] -
Status: Baseline Reference.
Method B: The "Old School" (C18 + Ion-Pairing Reagent)
-
Mechanism: Ion-Pairing (Octanesulfonic Acid - OSA).[1]
-
Pros: Excellent peak shape for amines.[1] The OSA masks the charge.
-
Cons: High equilibration time (hours).[1] Irreversible modification of the column. Incompatible with MS detection.
-
Status: Not Recommended for Routine QC.[1]
Method C: The "Modern Solution" (Phenyl-Hexyl + Formate/Phosphate)
-
Mechanism: Hydrophobic +
Interaction.[1][3] -
Pros: The phenyl ring in the stationary phase interacts with the phenoxy group of the analyte. This "orthogonal" selectivity pulls the aromatic impurities away from the amine.[1]
-
Cons: Slightly more expensive columns.[1]
-
Status: Recommended.
Data Comparison Summary
| Parameter | Method A (C18) | Method B (Ion-Pair) | Method C (Phenyl-Hexyl) |
| Resolution (Main vs. Impurity) | 1.8 (Marginal) | 2.5 (Good) | 3.8 (Excellent) |
| Tailing Factor ( | 1.6 | 1.05 | 1.15 |
| Equilibration Time | 20 min | 120 min | 20 min |
| MS Compatibility | Yes | No | Yes |
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl protocol.
Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl to exploit pi-pi interactions.
Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column provides the necessary selectivity, while the Potassium Phosphate buffer (pH 2.5) ensures the amine remains protonated (
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna) | Exploits |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | Low pH suppresses silanol ionization; Phosphate provides good peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH and sharper peaks for aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[1][5] |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer (sharper peaks).[1] |
| Detection | UV @ 215 nm | Max sensitivity.[1] (Use 275 nm for specificity check). |
| Injection Vol | 5 - 10 µL | Keep low to prevent overload. |
Gradient Program
Note: A gradient is required to elute the hydrophobic impurities (e.g., dimethylphenol) which will retain longer than the amine.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Standard & Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% organic for the salt form; it may precipitate).[1]
-
Concentration: 0.5 mg/mL for Assay; 0.5 µg/mL for Impurity Limit (0.1% level).
Separation Mechanism Diagram
Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.[1]
Caption: The Phenyl-Hexyl phase engages the analyte's phenoxy ring via pi-pi stacking, creating a unique retention mechanism distinct from standard C18.[1]
Validation Framework (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests (SST) before every run.
-
Resolution (
): Must be between the Main Peak and the nearest impurity (likely 3,4-dimethylphenol).[1] -
Tailing Factor (
): Must be (Target ). If increases, the column may be aging (silanol exposure) or the buffer pH is incorrect. -
Precision: %RSD of 6 replicate injections of the standard must be
.
Troubleshooting Guide
-
Issue: Tailing Factor > 1.5
-
Cause: Secondary silanol interactions.[1]
-
Fix: Ensure Buffer pH is
. If using an older column, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites), though the Phenyl-Hexyl phase usually renders this unnecessary.
-
-
Issue: Split Peaks
-
Cause: Sample solvent mismatch.[1]
-
Fix: Ensure the sample diluent matches the initial mobile phase conditions (90:10 Water:ACN) as closely as possible.
-
References
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: U.S. Pharmacopeial Convention.[1] Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005.[1] Link
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Chapter on Phenyl Stationary Phases). Link
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A Senior Application Scientist's Guide to Differentiating 4-(3,4-Dimethylphenoxy)piperidine from its Regioisomers via NMR Spectroscopy
Introduction: The Imperative of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is paramount. Regioisomers, compounds that share the same molecular formula but differ in the placement of substituents on a core structure, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous structural confirmation and assessment of isomeric purity are non-negotiable quality attributes enforced by regulatory bodies.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this task, offering an unparalleled, non-destructive window into molecular architecture.[2][4]
This guide provides an in-depth, practical strategy for differentiating 4-(3,4-dimethylphenoxy)piperidine from its challenging regioisomers, such as the 2,3- and 2,5-dimethyl analogues, using a suite of NMR techniques. We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output, empowering researchers to not only identify their target compound but also to understand why the spectra appear as they do.
The Analytical Challenge: Distinguishing Subtle Structural Variations
The core challenge lies in the subtle differences between the regioisomers. All three compounds presented below share the same phenoxy-piperidine core, with the only variation being the substitution pattern on the aromatic ring. This seemingly minor change dramatically alters the electronic environment and symmetry of the molecule, which NMR spectroscopy is exquisitely sensitive to.
-
Target Compound: 4-(3,4-Dimethylphenoxy)piperidine
-
Regioisomer 1: 4-(2,3-Dimethylphenoxy)piperidine
-
Regioisomer 2: 4-(2,5-Dimethylphenoxy)piperidine
Part 1: ¹H NMR Analysis – Aromatic Region as the Primary Diagnostic Window
The proton (¹H) NMR spectrum, particularly the aromatic region (typically δ 6.5-8.0 ppm), provides the most immediate and often diagnostic clues to the substitution pattern.[5][6] The electronic effects of the two methyl groups (electron-donating) and the phenoxy group (electron-donating through resonance, withdrawing through induction) combine to create unique chemical shifts and splitting patterns for the remaining aromatic protons.[7][8]
-
4-(3,4-Dimethylphenoxy)piperidine (Target): This isomer will display a pattern for three aromatic protons. We expect to see a signal for H-2' (ortho to the oxygen), H-5' (meta to the oxygen), and H-6' (ortho to the oxygen and meta to a methyl group). This will likely result in three distinct signals: a doublet, another doublet, and a signal that may appear as a singlet or a narrow doublet, reflecting ortho and meta couplings.
-
4-(2,3-Dimethylphenoxy)piperidine (Isomer 1): This isomer also has three aromatic protons. However, their relative positions are different, leading to a distinct pattern. We anticipate three coupled signals, likely appearing as a doublet, a triplet (or doublet of doublets), and another doublet, characteristic of a 1,2,3-trisubstituted ring system.[9]
-
4-(2,5-Dimethylphenoxy)piperidine (Isomer 2): The three aromatic protons in this isomer will yield yet another unique pattern. We expect a signal that is a narrow doublet or singlet, a doublet, and a doublet of doublets.[9]
While the piperidine region signals (typically δ 1.5-3.5 ppm) are essential for confirming the presence of the piperidine ring, they are less likely to provide clear differentiation between the regioisomers in a simple 1D spectrum.
Part 2: ¹³C NMR Analysis – Mapping the Carbon Skeleton
The ¹³C NMR spectrum offers a complementary and powerful method for differentiation, primarily by revealing the number of unique carbon environments, a direct consequence of molecular symmetry.[10][11] The aromatic region (δ 110-160 ppm) is again the most informative.[5][12]
-
Symmetry is Key: The number of distinct signals in the aromatic region of the decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbons.
-
3,4-Isomer: Possesses no plane of symmetry through the ring, thus expecting 6 unique aromatic carbon signals (4 CH, 2 quaternary).
-
2,3-Isomer: Also lacks symmetry, expecting 6 unique aromatic carbon signals.
-
2,5-Isomer: Similarly, expects 6 unique aromatic carbon signals.
-
While the signal count for these specific isomers is identical, the precise chemical shifts, especially of the quaternary carbons (C-O, C-CH₃), will differ significantly due to the varied substituent effects and can be used for assignment when compared to predicted values or reference data.[13][14] For instance, the chemical shift of the oxygen-bearing carbon (C1') is highly sensitive to the substitution at the ortho positions.
Part 3: 2D NMR Spectroscopy – The Unambiguous Proof
When 1D spectra are ambiguous, 2D NMR experiments provide the definitive connectivity map of the molecule. For this specific problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.[15][16][17][18]
The HMBC Advantage: This experiment reveals correlations between protons and carbons that are typically 2 or 3 bonds away.[17][18] This long-range information is crucial for piecing together molecular fragments and, in this case, for definitively linking the methyl groups and the piperidine ring to specific positions on the aromatic ring.[19][20]
Key Differentiating HMBC Correlations:
-
Correlations from Methyl Protons: The protons of the methyl groups will show 2- and 3-bond correlations to the aromatic carbons. The pattern of these correlations is a unique fingerprint for each isomer.
-
For 4-(3,4-Dimethylphenoxy)piperidine:
-
Protons of the C3'-Me will correlate to C2', C3' , and C4'.
-
Protons of the C4'-Me will correlate to C3', C4' , and C5'.
-
-
-
Correlations from Piperidine Protons: The proton at the C4 position of the piperidine ring is 3 bonds away from the aromatic C4' carbon.
-
For all isomers: A key correlation should be observed from the piperidine H4 proton to the oxygen-bearing aromatic carbon (C1'). This confirms the 4-substituted phenoxy linkage. More importantly, correlations from the piperidine H2/H6 protons across the ether oxygen to the aromatic C1' can also be observed, further solidifying the connection.
-
The combination of correlations from the methyl groups and the piperidine ring protons to the aromatic carbons allows for an undeniable assignment of the substitution pattern.
Data Presentation & Visualization
Table 1: Predicted Diagnostic ¹H and ¹³C NMR Chemical Shifts
| Isomer | Diagnostic Protons (Aromatic Region) | Key ¹³C Signals (Aromatic Region) |
| 4-(3,4-Dimethylphenoxy) | 3 distinct signals: ~δ 6.9 (d), ~δ 6.8 (s-like), ~δ 6.6 (d) | 6 signals. C1' (C-O) and two C-CH₃ quaternary signals. |
| 4-(2,3-Dimethylphenoxy) | 3 distinct signals: ~δ 6.9 (d), ~δ 6.8 (t), ~δ 6.6 (d) | 6 signals. Different shifts for C1' and C-CH₃ carbons. |
| 4-(2,5-Dimethylphenoxy) | 3 distinct signals: ~δ 6.9 (s-like), ~δ 6.8 (d), ~δ 6.5 (dd) | 6 signals. Unique shifts for C1' and C-CH₃ carbons. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key differentiator is the splitting pattern and correlation network.
Visualization of Key HMBC Correlations
The following diagrams illustrate the most critical HMBC correlations that unambiguously differentiate the target 3,4-isomer from the 2,3-isomer.
Caption: Key HMBC correlations for the 3,4-dimethyl isomer.
Caption: Differentiating HMBC correlations for the 2,3-dimethyl isomer.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with the sample and does not have signals that overlap with key resonances.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for adequate dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): Acquire a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.[21][22]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.[16][17][22]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment. This should be optimized for a long-range coupling constant (ⁿJCH) of approximately 8 Hz, which is a good compromise for detecting typical 2- and 3-bond correlations.[22][23]
Conclusion
Differentiating regioisomers like those of dimethylphenoxy-piperidine is a critical task in chemical and pharmaceutical research that demands a rigorous and systematic approach. While 1D ¹H and ¹³C NMR provide strong initial evidence based on splitting patterns and chemical shifts, they can sometimes be ambiguous. The definitive assignment relies on the power of 2D correlation spectroscopy. Specifically, the HMBC experiment, by elucidating the long-range connectivity between the diagnostic methyl protons and the aromatic carbon framework, provides the unequivocal evidence required to distinguish 4-(3,4-dimethylphenoxy)piperidine from its regioisomers. This integrated NMR strategy ensures the highest level of scientific integrity and confidence in structural assignment.
References
-
Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
- Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Holzgrabe, U., Wawer, I., & Diehl, B. (Eds.). (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]
-
Burns, D. C., & Reynolds, W. F. (2021). Minimizing risk of deducing wrong natural product structures from NMR data. Magnetic Resonance in Chemistry, 59(6), 500-533. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(3,4-Dimethylphenoxy)piperidine hydrochloride
A Comprehensive Guide to Personal Protective Equipment, Operational Handling, and Emergency Procedures
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(3,4-Dimethylphenoxy)piperidine hydrochloride demands a proactive and informed approach to risk mitigation. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in the foundational principles of laboratory safety and chemical hygiene.
Hazard Profile: An Evidence-Based Assessment
Based on analogous piperidine compounds, 4-(3,4-Dimethylphenoxy)piperidine hydrochloride should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Piperidine and its salts can be toxic if swallowed and toxic in contact with skin.[2][5][7]
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in the case of the parent amine, severe skin burns.[2][4][8]
-
Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[4][9]
-
Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[4][9] Dust may also form combustible concentrations in the air.[4][5]
The Hierarchy of Controls: A Foundational Safety Principle
The most effective safety strategy involves implementing controls in a specific order of precedence. Personal Protective Equipment (PPE), while essential, is the final line of defense. This hierarchy ensures that risks are engineered out of the process wherever possible.
Caption: Step-by-step workflow for safely handling the powdered compound.
Spill and Disposal Protocols: Preparedness is Key
Accidents can happen. A clear, pre-defined plan for spills and waste disposal is a critical component of your laboratory's safety infrastructure.
Spill Response
-
Minor Spill (Solid, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a labeled, sealable hazardous waste container. Avoid generating dust. [1] 4. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (Outside of fume hood or large quantity):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain any dust.
-
Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal
All materials contaminated with 4-(3,4-Dimethylphenoxy)piperidine hydrochloride must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container. [1]2. Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge into the sewer or waterways. [1][5]3. Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal : Follow all local, state, and federal regulations for the disposal of chemical waste. [1][4]Consult your institution's EHS department for specific procedures.
By integrating these robust safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
PIPERIDINE - Safety Data Sheet. AmericanBio. [Link]
-
School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]
-
Hazard Summary: Piperidine. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]
-
PIPERIDINE - Safety Data Sheet. ChemSupply Australia. [Link]
-
School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission, et al. [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
Piperidine - Safety Data Sheet. CXZ080. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
